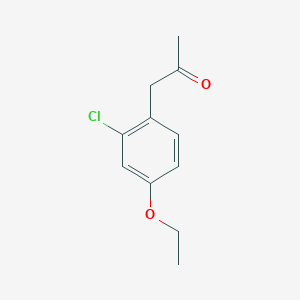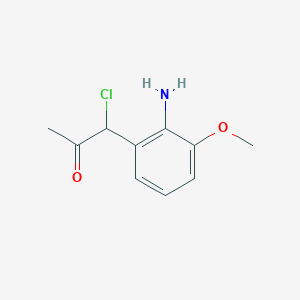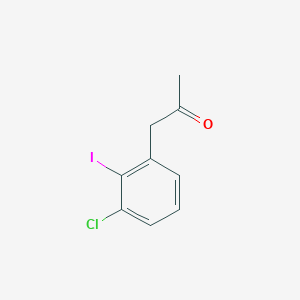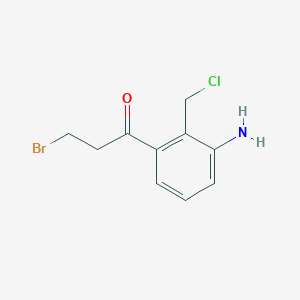
1-Hexadecyl-3-methylimidazolium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl-3-methylimidazolium triflate is an ionic liquid composed of a 1-hexadecyl-3-methylimidazolium cation and a triflate anion Ionic liquids are salts that are liquid at or near room temperature and have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylimidazolium triflate can be synthesized through the direct alkylation of 1-methylimidazole with 1-bromohexadecane, followed by anion exchange with triflate. The reaction typically involves stirring the reactants at room temperature for a specified period, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexadecyl-3-methylimidazolium triflate can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted imidazolium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1-Hexadecyl-3-methylimidazolium triflate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its potential as a biocompatible solvent and its interactions with biological molecules.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in processes such as gas scrubbing, metal recovery, and as a component in lubricants and antistatic agents
Mecanismo De Acción
The mechanism by which 1-hexadecyl-3-methylimidazolium triflate exerts its effects involves its ability to interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. The imidazolium cation can form stable complexes with anions and other molecules, facilitating reactions and processes in which it is involved .
Comparación Con Compuestos Similares
- 1-Hexadecyl-3-methylimidazolium bromide
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Hexadecyl-3-methylimidazolium triflate is unique due to its triflate anion, which imparts distinct properties such as higher thermal stability and lower viscosity compared to its counterparts with bromide, chloride, or tetrafluoroborate anions. These differences make it more suitable for specific applications, such as high-temperature processes and reactions requiring low-viscosity solvents .
Propiedades
Fórmula molecular |
C21H39F3N2O3S |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
1-hexadecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H39N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)8(5,6)7/h18-20H,3-17H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
ACAVWXLPLYKIQQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)

![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)










